molecular formula C12H8N2O5 B12705818 Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- CAS No. 125628-99-1

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)-

Cat. No.: B12705818
CAS No.: 125628-99-1
M. Wt: 260.20 g/mol
InChI Key: VNKJWRKXIBFROA-UHFFFAOYSA-N
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Description

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- is an organic compound with the molecular formula C12H8N2O5 It is characterized by the presence of a methanone group attached to a 3,4-dihydroxy-5-nitrophenyl ring and a 3-pyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- typically involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with 3-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site, leading to inhibition. Additionally, the compound may participate in redox reactions, affecting cellular pathways and signaling.

Comparison with Similar Compounds

Methanone, (3,4-dihydroxy-5-nitrophenyl)(3-pyridinyl)- can be compared with similar compounds such as:

    (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone: Similar structure but with a fluorophenyl group instead of a pyridinyl group.

    (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone: Contains a phenyl group instead of a pyridinyl group.

    (3,4-Dihydroxy-5-nitrophenyl)(4-pyridinyl)methanone: Similar structure but with the pyridinyl group in a different position.

Properties

CAS No.

125628-99-1

Molecular Formula

C12H8N2O5

Molecular Weight

260.20 g/mol

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H8N2O5/c15-10-5-8(4-9(12(10)17)14(18)19)11(16)7-2-1-3-13-6-7/h1-6,15,17H

InChI Key

VNKJWRKXIBFROA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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